molecular formula C7H8N2O B112877 2-Amino-3-acetylpyridine CAS No. 65326-33-2

2-Amino-3-acetylpyridine

Cat. No.: B112877
CAS No.: 65326-33-2
M. Wt: 136.15 g/mol
InChI Key: BNVLGAQNNFJKHG-UHFFFAOYSA-N
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Description

2-Amino-3-acetylpyridine is a heterocyclic organic compound with the molecular formula C7H8N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of an amino group at the second position and an acetyl group at the third position of the pyridine ring. It is a pale yellow powder with a melting point of 139-140°C .

Biochemical Analysis

Biochemical Properties

2-Amino-3-acetylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme nicotinamide adenine dinucleotide (NAD+), where this compound acts as an inhibitor. This interaction affects the redox reactions in cells, leading to alterations in cellular metabolism. Additionally, this compound has been shown to interact with acetylcholine receptors, influencing neurotransmission and cognitive functions .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce oxidative stress in neuronal cells, leading to cell death and neurodegeneration. This compound also affects the expression of genes involved in inflammatory responses, thereby modulating the immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of NAD+ and inhibits its activity. This inhibition disrupts the normal redox balance in cells, leading to oxidative stress and cellular damage. Furthermore, this compound has been shown to activate the SARM1 enzyme, which plays a role in axon degeneration and neuronal cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade over time when exposed to air and light. Long-term studies have shown that this compound can cause sustained oxidative stress and neurodegeneration in neuronal cells. These effects are dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal effects on cellular function. At higher doses, this compound induces significant neurotoxicity, leading to neuronal cell death and behavioral deficits. Threshold effects have been observed, where a certain dosage level triggers a rapid onset of neurodegenerative symptoms. Additionally, high doses of this compound can cause systemic toxicity, affecting multiple organ systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which catalyze its conversion to various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the brain, liver, and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell. This subcellular localization is crucial for its role in modulating cellular processes and biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-acetylpyridine can be synthesized through various methods. One common method involves the reaction of 2-fluoropyridine with ammonia and acetic anhydride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents such as dimethylformamide can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-acetylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-acetylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 2-Amino-3-methylpyridine
  • 2-Amino-3-hydroxypyridine
  • 2-Amino-3-chloropyridine

Comparison: 2-Amino-3-acetylpyridine is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity compared to its analogs. For example, 2-amino-3-methylpyridine lacks the carbonyl functionality, making it less reactive in nucleophilic addition reactions. Similarly, 2-amino-3-hydroxypyridine has a hydroxyl group, which affects its hydrogen bonding and solubility properties .

Properties

IUPAC Name

1-(2-aminopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVLGAQNNFJKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507655
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65326-33-2
Record name 1-(2-Aminopyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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